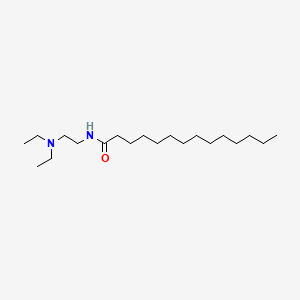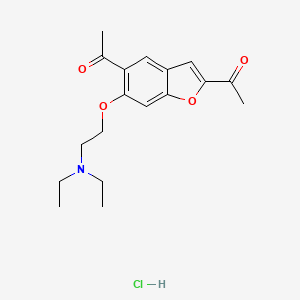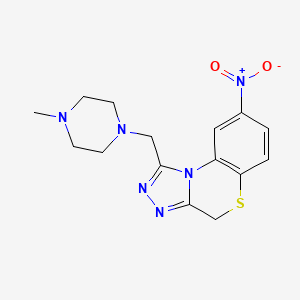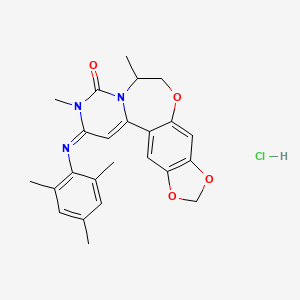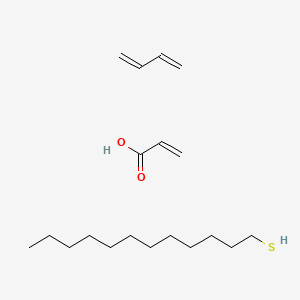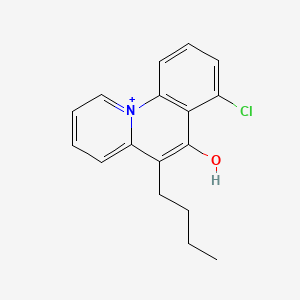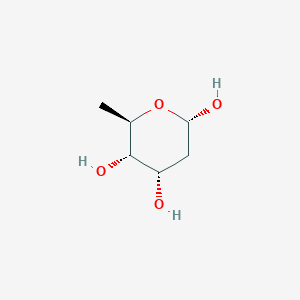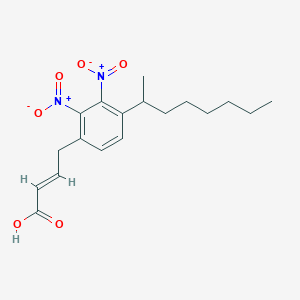
Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NATRIUMHYDROGEN-5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLAT ist eine komplexe organische Verbindung mit der Summenformel C31H25N5O7SNa und einem Molekulargewicht von 633,60. Diese Verbindung ist für ihre leuchtende Farbe bekannt und wird häufig in verschiedenen industriellen Anwendungen eingesetzt, insbesondere in der Farben- und Pigmentindustrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NATRIUMHYDROGEN-5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLAT umfasst typischerweise einen mehrstufigen Prozess. Der erste Schritt beinhaltet oft die Diazotierung von 2-Amino-8-hydroxy-6-sulfonato-1-naphthylamin, gefolgt von der Kupplung mit 3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylat unter kontrollierten pH-Bedingungen . Die Reaktionsbedingungen erfordern in der Regel saure oder neutrale Umgebungen, um die Stabilität des Diazoniumsalzes und die Effizienz der Kupplungsreaktion zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Filtration umfassen, um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NATRIUMHYDROGEN-5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLAT unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann reduziert werden, um Amine und andere reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, insbesondere elektrophilen aromatischen Substitutionen, aufgrund des Vorhandenseins aromatischer Ringe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und beinhalten in der Regel kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Azo-Derivate, Amine und substituierte aromatische Verbindungen, abhängig vom spezifischen Reaktionsweg und den Bedingungen .
Wissenschaftliche Forschungsanwendungen
NATRIUMHYDROGEN-5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLAT hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der analytischen Chemie zum Nachweis und zur Quantifizierung verschiedener Substanzen verwendet.
Biologie: Wird in biologischen Färbetechniken eingesetzt, um Zellbestandteile zu visualisieren.
Medizin: Wird aufgrund seiner einzigartigen chemischen Eigenschaften für potenzielle therapeutische Anwendungen untersucht.
Industrie: Wird in der Farben- und Pigmentindustrie weit verbreitet für die Färbung von Textilien, Kunststoffen und anderen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von NATRIUMHYDROGEN-5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLAT beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Azo- und aromatischen Gruppen. Diese Wechselwirkungen können zu verschiedenen biochemischen Effekten führen, darunter Enzyminhibition und Interaktion mit Zellbestandteilen. Die beteiligten spezifischen Pfade hängen von der Anwendung und dem betreffenden biologischen System ab .
Wirkmechanismus
The mechanism of action of SODIUM HYDROGEN 5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves its interaction with molecular targets through its azo and aromatic groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with cellular components. The specific pathways involved depend on the application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
NATRIUMHYDROGEN-2-[(2-AMINO-5-HYDROXY-7-SULFONATO-1-NAPHTHYL)AZO]-5-NITROBENZOAT: Ähnlich in der Struktur, aber mit verschiedenen Substituenten, was zu Variationen in den chemischen Eigenschaften und Anwendungen führt.
TETRANATRIUM-4-AMINO-5-HYDROXY-3,6-BIS[[(4-[(2-SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AZO]NAPHTHALEN-2,7-DISULFONAT: Eine weitere Azoverbindung mit unterschiedlichen funktionellen Gruppen und Verwendungen.
Einzigartigkeit
NATRIUMHYDROGEN-5-[(2-AMINO-8-HYDROXY-6-SULFONATO-1-NAPHTHYL)AZO]-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL]AZO]SALICYLAT ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine bestimmte chemische Reaktivität und Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen und seine breite Palette an Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie .
Eigenschaften
CAS-Nummer |
73398-46-6 |
|---|---|
Molekularformel |
C31H24N5NaO7S |
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1 |
InChI-Schlüssel |
HOSOEQZHDFVBNO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


